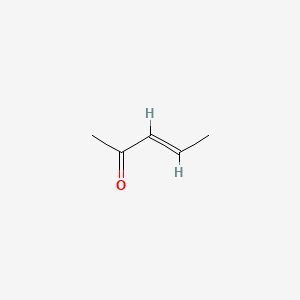
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers (3-CPCA) is a cyclic organic compound that is widely used in scientific research and laboratory experiments. It is an important reagent in organic synthesis and has a variety of applications in the field of biochemistry and physiology.
作用機序
The mechanism of action of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as proteases and phosphatases. In addition, it is believed that 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers may interact with DNA, RNA, and proteins to modulate their functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers are not well understood. However, it is believed that the compound may have anti-inflammatory and analgesic effects. In addition, it has been shown to have antiviral activity against certain viruses, such as the influenza virus. Furthermore, 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers has been shown to have antioxidant activity and may have potential applications in the treatment of certain diseases, such as cancer.
実験室実験の利点と制限
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is a versatile reagent that is widely used in scientific research and laboratory experiments. It is relatively easy to synthesize and yields high yields of pure product. In addition, its mechanism of action is not well understood, which allows for the exploration of new applications. However, 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is a highly reactive compound and can be hazardous if not handled properly. In addition, it is relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
The potential future directions for 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers are numerous. Further research is needed to better understand its mechanism of action and to explore new applications. In addition, research is needed to improve the synthesis of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers and to develop new and more efficient methods for its separation. Furthermore, research is needed to investigate the potential therapeutic applications of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers, such as its use in the treatment of cancer and other diseases. Additionally, research is needed to explore the potential industrial applications of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers, such as its use in the synthesis of polymers and other materials. Finally, research is needed to investigate the potential environmental and safety implications of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers.
合成法
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is typically synthesized through a two-step process. The first step involves the reaction of 6-chloropyridine with cyclobutane-1-carboxylic acid in the presence of an acid catalyst. This reaction yields a mixture of diastereomers of 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers. The second step involves the separation of the diastereomers by column chromatography. This method is efficient and yields high yields of pure 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers.
科学的研究の応用
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers has a wide range of applications in scientific research. It is widely used in the synthesis of various organic compounds, such as alkaloids, peptides, and steroids. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers is used in the synthesis of polymers and other materials for various industrial applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers involves the preparation of a cyclobutane ring followed by the introduction of a pyridine ring and a carboxylic acid group. The final product is a mixture of diastereomers due to the presence of a chiral center in the cyclobutane ring.", "Starting Materials": [ "4-chlorobutyric acid", "ethyl acetoacetate", "sodium ethoxide", "6-chloro-3-pyridinecarboxaldehyde", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Preparation of ethyl 4-chlorobutanoate by reacting 4-chlorobutyric acid with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Formation of cyclobutane ring by reacting ethyl 4-chlorobutanoate with sodium borohydride in the presence of acetic acid.", "Step 3: Introduction of pyridine ring by reacting the cyclobutane intermediate with 6-chloro-3-pyridinecarboxaldehyde in the presence of hydrochloric acid.", "Step 4: Formation of carboxylic acid group by hydrolyzing the ester intermediate with sodium hydroxide.", "Step 5: Isolation of the mixture of diastereomers by extraction with diethyl ether and purification by recrystallization from water." ] } | |
CAS番号 |
2354790-03-5 |
製品名 |
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers |
分子式 |
C10H10ClNO2 |
分子量 |
211.6 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




